An In-depth Technical Guide to (S)-3-Aminopiperidine-2-one: A Chiral Scaffold in Modern Drug Discovery
An In-depth Technical Guide to (S)-3-Aminopiperidine-2-one: A Chiral Scaffold in Modern Drug Discovery
Abstract
(S)-3-Aminopiperidine-2-one is a pivotal chiral building block in medicinal chemistry, recognized for its constrained cyclic structure that frequently serves as a rigid scaffold or a β-turn mimetic in peptidomimetic design. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, stereoselective synthesis, and analytical characterization. Furthermore, it explores its critical applications in drug development, highlighting its incorporation into bioactive molecules such as calcitonin gene-related peptide (CGRP) receptor antagonists. Detailed experimental protocols and safety considerations are presented to support researchers and drug development professionals in leveraging this versatile molecule.
Introduction
(S)-3-Aminopiperidine-2-one, a delta-lactam bearing a chiral center at the C3 position, has emerged as a molecule of significant interest for the pharmaceutical industry.[1] Its rigidified structure, conferred by the piperidinone ring, makes it an excellent scaffold for presenting pharmacophoric elements in a well-defined spatial orientation. This conformational constraint is particularly valuable in designing molecules that mimic or disrupt protein-protein interactions, which are often mediated by secondary structures like β-turns.[2][3][4] The presence of both a primary amine and a secondary amide within the structure provides two versatile points for chemical modification, allowing for its incorporation into a diverse range of molecular architectures. This guide aims to be a definitive resource, consolidating the core chemical and application-based knowledge of this important synthetic intermediate.
Chemical Structure and Physicochemical Properties
The fundamental structure of (S)-3-Aminopiperidine-2-one consists of a six-membered piperidine ring containing a ketone at the 2-position (a lactam) and an amino group at the 3-position with (S)-stereochemistry.
Molecular Formula: C₅H₁₀N₂O[5][6]
Molecular Weight: 114.15 g/mol [1]
The molecule's properties are significantly influenced by the presence of hydrogen bond donors (-NH₂, -NH) and acceptors (C=O). This leads to its solid physical state at room temperature and moderate solubility in polar solvents.[6] Key physicochemical data are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (3S)-3-aminopiperidin-2-one | [6] |
| CAS Number | 34294-79-6 | [5][7] |
| Molecular Formula | C₅H₁₀N₂O | [5] |
| Molecular Weight | 114.15 g/mol | [1][7] |
| Physical Form | White to off-white solid | [6][8] |
| Melting Point | 87°C (lit.) | [5][6] |
| Boiling Point | 307.5±35.0 °C (Predicted) | [6] |
| Solubility | Soluble in Methanol (Slightly), DMSO (Slightly), Chloroform (Slightly, Sonicated) | [6] |
| pKa (Strongest Basic) | 8.44 (Predicted) | [9] |
| InChI Key | YCCMTCQQDULIFE-BYPYZUCNSA-N | [10][7] |
| SMILES | N[C@H]1CCCNC1=O | [7] |
Stereoselective Synthesis
The enantiopurity of (S)-3-Aminopiperidine-2-one is critical for its function in chiral drug molecules. Therefore, stereoselective synthesis is paramount. Several routes have been established, often starting from readily available chiral precursors like amino acids. A common and effective strategy involves the cyclization of a protected L-ornithine derivative.[11] An alternative chemoenzymatic approach starts from L-glutamic acid, highlighting the drive towards more sustainable and efficient manufacturing processes.[12][13]
Representative Synthetic Protocol: Cyclization of L-Ornithine
A robust method for preparing the hydrochloride salt of (S)-3-aminopiperidin-2-one involves the intramolecular cyclization of an L-ornithine ester.[11] This process leverages the natural chirality of the starting amino acid to set the stereocenter of the final product.
Step-by-Step Methodology: [11]
-
Esterification: L-ornithine hydrochloride (1.0 eq.) is suspended in anhydrous methanol. Trimethylchlorosilane (4.0 eq.) is added slowly, and the mixture is stirred at room temperature for 12 hours to form the methyl ester in situ.
-
Cyclization: The reaction is cooled to 0°C, and a 21% (w/w) solution of sodium ethoxide in ethanol (7.0 eq.) is added dropwise. The base promotes the deprotonation of the alpha-amino group, which then acts as a nucleophile, attacking the ester carbonyl to induce cyclization.
-
Workup and Neutralization: After stirring for 30 minutes at room temperature, the reaction is neutralized to pH 7 with 6N HCl.
-
Purification: The neutralized solution is filtered and concentrated under reduced pressure. The crude product is redissolved in isopropanol to precipitate inorganic salts, which are removed by filtration. The filtrate is concentrated, and the final product is purified by silica gel chromatography (eluent: 30% methanol/dichloromethane) to yield (S)-3-amino-2-piperidone hydrochloride as a hygroscopic solid.[11]
Synthetic Workflow Diagram
The following diagram illustrates the key transformations in the synthesis starting from L-ornithine.
Caption: Workflow for the synthesis of (S)-3-Aminopiperidin-2-one HCl.
Spectroscopic and Analytical Characterization
Confirming the structure and purity of (S)-3-Aminopiperidine-2-one requires a suite of analytical techniques. The expected spectroscopic data are outlined below.
| Technique | Expected Features |
| ¹H NMR | Signals for the diastereotopic protons of the piperidine ring (approx. 1.5-3.5 ppm). The C3 proton (methine) adjacent to the amine will be a distinct multiplet. The N-H protons (amide and amine) will appear as broad signals that can be exchanged with D₂O.[14] |
| ¹³C NMR | A signal for the lactam carbonyl carbon (C2) will be observed downfield (approx. 170-180 ppm). The chiral carbon (C3) will appear around 50-60 ppm. Other aliphatic carbons of the ring will be seen in the 20-40 ppm range.[14] |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (two bands, ~3300-3400 cm⁻¹) and the secondary amide (~3200 cm⁻¹). A strong C=O stretching band for the lactam will be prominent around 1650-1680 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 114 or 115, respectively, corresponding to the molecular formula C₅H₁₀N₂O. |
| Chiral HPLC | Analysis using a suitable chiral stationary phase is essential to determine the enantiomeric excess (e.e.) and confirm the stereochemical purity of the (S)-enantiomer. |
Applications in Medicinal Chemistry and Drug Development
The rigid, chiral nature of (S)-3-Aminopiperidine-2-one makes it a highly valuable scaffold in modern drug design.
Role as a β-Turn Mimetic
In peptides and proteins, β-turns are crucial secondary structures that facilitate chain reversal and are often involved in molecular recognition events.[3][4] The constrained ring system of (S)-3-Aminopiperidine-2-one can spatially orient substituents in a manner that mimics the i+1 and i+2 residues of a type II' β-turn.[2] This mimicry allows for the design of small-molecule drugs (peptidomimetics) that can interact with biological targets typically addressed by larger peptides, but with improved metabolic stability and oral bioavailability.
Incorporation into CGRP Receptor Antagonists
A prominent application of this scaffold is in the development of calcitonin gene-related peptide (CGRP) receptor antagonists for the treatment of migraine.[15] The piperidinone core serves as a central scaffold onto which other pharmacophoric groups are attached. The stereochemistry at the C3 position is often critical for achieving high-affinity binding to the receptor. A recent study detailed the invention of novel 3-aminopiperidin-2-one derivatives, where modifications to this core led to potent, orally bioavailable CGRP receptor antagonists.[15]
Logical Application Workflow
The diagram below outlines the logical process of utilizing (S)-3-Aminopiperidine-2-one as a scaffold in a drug discovery program.
Caption: Drug discovery workflow using the (S)-3-aminopiperidin-2-one scaffold.
Safety and Handling
(S)-3-Aminopiperidine-2-one and its salts require careful handling in a laboratory setting.
-
Hazard Identification: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[7] The hydrochloride salt may also cause respiratory irritation.[16]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling the solid or its solutions.[17]
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5][6] If swallowed or in case of skin contact, follow standard laboratory safety protocols and seek medical attention.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Many suppliers recommend storage at -20°C for long-term stability.[8]
Conclusion
(S)-3-Aminopiperidine-2-one stands out as a high-value chiral intermediate for the synthesis of complex pharmaceutical agents. Its utility as a conformationally restricted scaffold, particularly as a β-turn mimetic, provides a powerful tool for medicinal chemists. The well-established synthetic routes from chiral precursors like L-ornithine and L-glutamic acid ensure its accessibility. As drug discovery continues to tackle challenging targets like protein-protein interactions, the strategic application of rigid, chiral building blocks such as (S)-3-Aminopiperidine-2-one will undoubtedly continue to grow, paving the way for the invention of novel therapeutics.
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